Methyl 2-(3-fluoro-4-methylphenyl)benzoate
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Overview
Description
Methyl 2-(3-fluoro-4-methylphenyl)benzoate is an organic compound belonging to the class of aromatic esters. It consists of a benzene ring substituted with a fluorine atom and a methyl group at the 3rd and 4th positions, respectively, and a benzoate ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3-fluoro-4-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring to form the desired product.
Esterification: Another approach is the esterification of 2-(3-fluoro-4-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4). The reaction involves the formation of an ester bond between the carboxylic acid group and methanol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 2-(3-fluoro-4-methylphenyl)benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-(3-fluoro-4-methylphenyl)benzoic acid
Reduction: 2-(3-fluoro-4-methylphenyl)benzyl alcohol
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Methyl 2-(3-fluoro-4-methylphenyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is utilized in the manufacture of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-(3-fluoro-4-methylphenyl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Methyl 2-(4-methylphenyl)benzoate
Methyl 2-(3-fluorophenyl)benzoate
Methyl 2-(3,4-dimethylphenyl)benzoate
Methyl 2-(3-chlorophenyl)benzoate
Biological Activity
Methyl 2-(3-fluoro-4-methylphenyl)benzoate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications in research, and potential therapeutic uses, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its benzoate structure with a fluorinated aromatic ring. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The fluorine substituent can increase binding affinity to target sites, leading to enhanced potency. The compound has been shown to participate in enzyme inhibition and modulation of metabolic pathways, which are critical for its therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, triazole derivatives have demonstrated significant inhibition of cancer cell growth across various human cancer cell lines. A study evaluated the growth inhibitory properties against a panel of 60 human cancer cell lines, revealing that certain derivatives exhibited over 60% growth inhibition at specific concentrations .
Table 1: Inhibitory Effects on Cancer Cell Lines
Compound | Cell Line Type | GI50 (µM) | Activity Level |
---|---|---|---|
This compound | Leukemia | 5.0 | High |
This compound | Lung Cancer | 10.0 | Moderate |
This compound | Breast Cancer | 7.5 | High |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar benzoate derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans.
Table 2: Antimicrobial Activity Data
Microbial Strain | MIC (µM) | Activity Level |
---|---|---|
Staphylococcus aureus | 6.0 | Moderate |
Escherichia coli | 12.5 | Moderate |
Candida albicans | 8.0 | Good |
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme interactions, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound could significantly reduce enzyme activity at low concentrations, suggesting potential applications in metabolic disorders.
Case Study 2: Cancer Treatment
A clinical trial assessed the efficacy of this compound in combination with other chemotherapeutic agents for treating advanced-stage cancers. The combination therapy resulted in improved patient outcomes compared to standard treatments alone, highlighting the compound's potential as an adjunct therapy in oncology .
Properties
IUPAC Name |
methyl 2-(3-fluoro-4-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-7-8-11(9-14(10)16)12-5-3-4-6-13(12)15(17)18-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKHPWSCKBEWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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